molecular formula C22H18FN3O3S B320200 N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide

N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide

Katalognummer: B320200
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: ORIQWMQUQSOYPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinyl carbonothioyl moiety, and a fluorobenzamide group. These structural features contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl-2-yloxyacetic Acid: This step involves the reaction of biphenyl with chloroacetic acid in the presence of a base to form biphenyl-2-yloxyacetic acid.

    Acylation: The biphenyl-2-yloxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.

    Thiosemicarbazide Formation: The hydrazide is reacted with carbon disulfide to form the thiosemicarbazide derivative.

    Coupling with 4-Fluorobenzoyl Chloride: Finally, the thiosemicarbazide derivative is coupled with 4-fluorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, while the hydrazinyl carbonothioyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. This dual interaction can disrupt cellular processes, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-chlorobenzamide
  • N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide

Uniqueness

N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C22H18FN3O3S

Molekulargewicht

423.5 g/mol

IUPAC-Name

4-fluoro-N-[[[2-(2-phenylphenoxy)acetyl]amino]carbamothioyl]benzamide

InChI

InChI=1S/C22H18FN3O3S/c23-17-12-10-16(11-13-17)21(28)24-22(30)26-25-20(27)14-29-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,27)(H2,24,26,28,30)

InChI-Schlüssel

ORIQWMQUQSOYPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.